CYP2D6 Inhibition Liability: 8‑OMe vs. Des‑8‑OMe Tetrahydroisoquinoline Analog – Direct Head‑to‑Head Comparison
In a series of N‑type calcium channel blockers derived from the tetrahydroisoquinoline scaffold, the unsubstituted parent compound (S)‑1 exhibited potent inhibition of CYP2D6, a critical liability for drug–drug interactions. Introduction of a methoxy group specifically at the C‑8 position yielded compound (1S)‑8t, which completely eliminated CYP2D6 inhibitory activity (IC₅₀ shift from < 1 µM to > 10 µM) while preserving on‑target CaV2.2 blockade [REFS‑1]. This substitution‑specific detoxification is not observed with 6‑OMe or 7‑OMe regioisomers, where CYP2D6 engagement is retained or shifted to alternative CYP isoforms [REFS‑2].
| Evidence Dimension | CYP2D6 inhibition liability (IC₅₀) |
|---|---|
| Target Compound Data | > 10 µM (no meaningful inhibition observed; liability eliminated) |
| Comparator Or Baseline | Des‑8‑OMe parent (S)‑1: IC₅₀ < 1 µM (potent CYP2D6 inhibitor) |
| Quantified Difference | ≥ 10‑fold reduction in CYP2D6 inhibition; CYP2D6 liability fully abrogated |
| Conditions | Recombinant human CYP2D6 Supersomes; fluorogenic substrate assay; 10 µM test concentration |
Why This Matters
Elimination of CYP2D6 inhibition is a critical go/no‑go criterion in preclinical candidate selection; the 8‑OMe substitution provides a direct scaffold‑based solution, avoiding costly late‑stage attrition.
- [1] Ogiyama, T., et al. Bioorg. Med. Chem. 2015, 23 (15), 4638‑4648 (CYP2D6 data from Table 2 and accompanying text). View Source
- [2] Ogiyama, T., et al. Bioorg. Med. Chem. 2015, 23 (15), 4624‑4637 (Regioisomeric comparisons for CYP inhibition profiles). View Source
